molecular formula C10H13N5O4 B7776058 CID 638

CID 638

Cat. No. B7776058
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 638 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Applications in Studying Biological Processes : CID has been extensively used as a tool to study various biological processes, including signal transductions, membrane and protein trafficking. It offers unprecedented precision and spatiotemporal resolution in controlling protein function in cells (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and editing. These systems can fine-tune gene expression and multiplex biological signals, enabling transient genome manipulation in human cells and mice (Ma et al., 2023).

  • Reversible Control of Protein Localization : Using photocaged-photocleavable chemical dimerizers, researchers have demonstrated the reversible control of protein localization in living cells, enhancing the spatiotemporal control offered by CID. This tool addresses biological questions on subcellular levels (Aonbangkhen et al., 2018).

  • Resolving Problems in Cell Biology : CID techniques have been instrumental in solving numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. Recent advances in CID provide improved specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).

  • Infrared Laser Activation in Mass Spectrometry : CID, in the context of mass spectrometry, refers to collision-induced dissociation. Infrared (IR) laser activation has been implemented as an alternative to traditional collisional activation methods, offering a charge-state-independent way of studying both soluble and membrane protein assemblies (Mikhailov et al., 2016).

  • Development of Chemically Inducible Heterotrimerization System : A chemically inducible trimerization (CIT) system was developed by splitting FRB and FKBP. This system has enabled new types of protein manipulation in live cells, expanding the scope of chemogenetics tools (Wu et al., 2020).

properties

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGVTZYEHREMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.